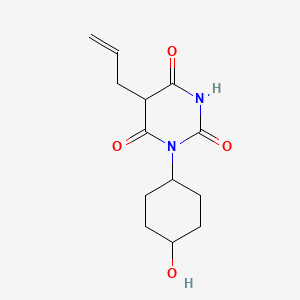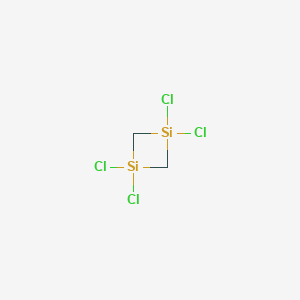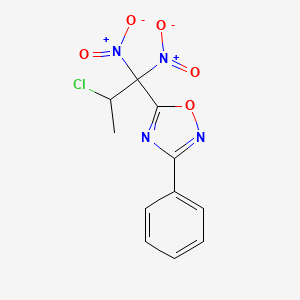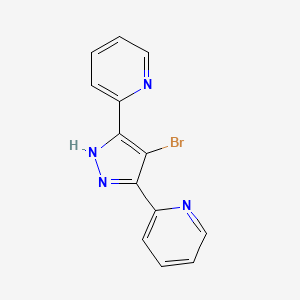![molecular formula C58H78O10 B14174085 Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 918626-39-8](/img/structure/B14174085.png)
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two benzoyloxyphenyl groups attached to a hexanedioate backbone, with tridecyloxy substituents enhancing its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate typically involves a multi-step process. One common method includes the esterification of hexanedioic acid with 4-(tridecyloxy)benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting intermediate is then reacted with 4-hydroxybenzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, where nucleophiles such as amines or thiols replace the tridecyloxy substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the original compound.
Applications De Recherche Scientifique
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and high-performance polymers.
Mécanisme D'action
The mechanism of action of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy groups can interact with cellular proteins and enzymes, potentially inhibiting their activity. Additionally, the tridecyloxy substituents may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
Uniqueness
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate is unique due to its specific tridecyloxy substituents, which provide enhanced chemical stability and reactivity compared to similar compounds with shorter or longer alkoxy chains. This uniqueness makes it particularly valuable in applications requiring high-performance materials and bioactive compounds.
Propriétés
Numéro CAS |
918626-39-8 |
|---|---|
Formule moléculaire |
C58H78O10 |
Poids moléculaire |
935.2 g/mol |
Nom IUPAC |
bis[4-(4-tridecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C58H78O10/c1-3-5-7-9-11-13-15-17-19-21-25-45-63-49-33-29-47(30-34-49)57(61)67-53-41-37-51(38-42-53)65-55(59)27-23-24-28-56(60)66-52-39-43-54(44-40-52)68-58(62)48-31-35-50(36-32-48)64-46-26-22-20-18-16-14-12-10-8-6-4-2/h29-44H,3-28,45-46H2,1-2H3 |
Clé InChI |
PCXHYYSRTULZNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)


![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)


![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)

![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
